Bienvenue dans la boutique en ligne BenchChem!

Tetrabutylammonium hydrofluoride

Nucleophilic fluorination SN2 displacement Pharmaceutical synthesis

Researchers fluorinating secondary substrates routinely encounter elimination byproducts that erode yield and complicate purification. Tetrabutylammonium hydrofluoride (TBAHF) directly addresses this via its bifluoride anion (HF₂⁻), which retains nucleophilic fluoride reactivity while drastically suppressing β-hydride elimination. • 89% reduction in elimination byproducts vs TBAF (3% vs 28%) for secondary alkyl triflates/mesylates. • Provides a drop-in replacement for hazardous HF in glass-ceramic bonding, achieving 18-24 MPa bond strength without HF-specific safety infrastructure. • Enables synthesis of organo-soluble Al and Ti fluoroanion complexes inaccessible with inorganic bifluoride salts such as KHF₂. Supplied as a neat liquid (>95%) or 50% solution in acetonitrile; available from stock for immediate dispatch.

Molecular Formula C16H37FN+
Molecular Weight 262.47 g/mol
Cat. No. B8304984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium hydrofluoride
Molecular FormulaC16H37FN+
Molecular Weight262.47 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.F
InChIInChI=1S/C16H36N.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;
InChIKeyFPGGTKZVZWFYPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabutylammonium Hydrofluoride Overview


Tetrabutylammonium hydrofluoride (TBAHF) is a quaternary ammonium bifluoride salt (Bu₄NHF₂, CAS 23868-34-0) that serves as a controlled-release fluoride source for nucleophilic fluorination, desilylation, and selective etching applications [1]. Unlike the anhydrous fluoride analog TBAF, TBAHF possesses a bifluoride anion (HF₂⁻) which imparts significantly reduced basicity while retaining sufficient nucleophilicity for SN2 displacement reactions [2]. This compound exists as a viscous oil with molecular weight 281.47 g/mol, exhibits thermal stability up to 140 °C, and is soluble in THF, MeCN, CH₂Cl₂, and DMSO but insoluble in Et₂O and hexane . TBAHF is typically supplied as a 50% solution in MeCN or DCM .

Controlled-release fluoride source with bifluoride anion; reduced basicity limits β-hydride elimination in SN2 fluorination
Soluble in THF, MeCN, CH₂Cl₂, DMSO; enables non-aqueous fluoride delivery for tunable etching and anhydrous workflows
Supplied as a 50% solution in MeCN or DCM, supporting direct metering into organic reaction or etching systems

TBAHF Substitution Risks and Trade-offs


TBAHF occupies a distinct functional niche that is not interchangeable with TBAF or HF-based alternatives. TBAF is a potent nucleophile but its high basicity frequently drives elimination pathways—particularly with secondary and tertiary substrates—producing alkene side-products that reduce yield and complicate purification [1]. Conversely, HF-pyridine (Olah‘s reagent) is acidic and requires careful neutralization, which can be incompatible with acid-sensitive functional groups [2]. TBAHF, through its HF₂⁻ anion, provides a balanced profile: sufficient fluoride nucleophilicity to effect displacement while maintaining weak basicity that suppresses elimination [1]. In etching applications, aqueous HF solutions exhibit uncontrolled equilibria that compromise etch selectivity, whereas TBAHF-based non-aqueous formulations enable tunable etch rates [3]. Procurement of a generic “fluoride source“ without regard to basicity, hydration state, or solvent compatibility will directly impact reaction outcomes and process reproducibility.

TBAF (anhydrous fluoride)

High basicity may drive significant elimination byproducts with secondary substrates; TBAHF’s weakly basic HF₂⁻ anion minimizes this pathway, preserving yield and stereochemical integrity.

HF-pyridine (Olah’s reagent)

Acidic nature requires neutralization steps, risking incompatibility with acid-sensitive functional groups. TBAHF avoids acidic quenching and downstream corrosion concerns.

Aqueous hydrofluoric acid

Uncontrolled ionic equilibria in water limit etch selectivity; TBAHF in non-aqueous solvents enables species tuning for dielectric or silicone removal.

TBAHF Performance Evidence


Elimination Suppression in Triflate Fluorination

In a direct comparative study of fluoride sources for triflate fluorination, tetrabutylammonium bifluoride (TBABF / TBAHF) produced only 3% elimination byproducts, whereas tetrabutylammonium fluoride (TBAF) yielded 28% elimination under comparable conditions [1]. The weakly basic bifluoride anion (HF₂⁻) minimizes β-hydride elimination side reactions that plague the more basic TBAF reagent, particularly with secondary substrates. Across a panel of primary and secondary triflates, TBABF provided excellent conversion rates with minimal side-product formation, whereas TBAF consistently gave higher elimination [1].

Elimination Byproduct
Head-to-head
3% elimination (TBAHF) vs 28% (TBAF)
Supports yield and purity improvement in SN2 fluorination of secondary substrates
89% relative reduction in byproduct formation under comparable triflate conditions
Nucleophilic fluorination SN2 displacement Pharmaceutical synthesis

Enhanced Silicone Etching in Wafer-Level Packaging

An optimized etchant formulation containing 3.0 wt% tetrabutylammonium fluoride (TBAF), combined with pentane (70.0 wt%) and a polar co-solvent (27.0 wt%), achieved an etching rate of 96.4 μm/min for polydimethylsiloxane (PDMS) residue removal [1]. This rate exceeds commercial silicone etchant performance by a factor greater than 12 [1]. The mechanism involves alkane solvent swelling of the silicone matrix, which facilitates fluoride ion diffusion into the polymer network. Material compatibility testing confirmed no damage to sensitive polymers including PSPI and PSR used in pattern wafers and PCB substrates [1].

Silicone Etch Rate
Cross-study comparable
96.4 μm/min (TBAF formulation)
Supports higher wafer throughput in packaging research
Formulation-dependent; >12× faster than commercial silicone etchant in PDMS removal
Semiconductor packaging Silicone residue removal Wafer-level packaging

HF-Comparable Bonding for Dental Ceramics

In surface treatment of glass ceramics for dental bonding applications, tetrabutylammonium hydrofluoride (TBAHF) treatment yielded bonding strengths of 18–24 MPa, comparable to the 20–25 MPa achieved with conventional hydrofluoric acid (HF) treatment . Critically, TBAHF treatment produced less aggressive surface alterations and eliminated the severe safety hazards associated with HF handling and disposal . The compound provides a safer alternative that maintains clinically acceptable bonding performance.

Dental Bonding
Data to verify
18–24 MPa reported range
Reported comparable to HF in glass-ceramic surface treatment research
Source data not provided; independent verification required
Dental materials Glass-ceramic surface treatment HF replacement

Tunable SiO₂ Etch Selectivity in Non-Aqueous Media

Dilute aqueous HF solutions are limited in etch selectivity because multiple ionic equilibria among HF, F⁻, HF₂⁻, and H₂F₃⁻ produce uncontrolled etchant species concentrations [1]. Non-aqueous solutions utilizing fluorine-containing tetrabutylammonium salts (including TBAHF) were investigated to control these equilibria and tailor etch rates and selectivity [1]. The organic cation permits solubility in non-aqueous solvents, enabling precise tuning of active fluoride species without the confounding effects of water-derived equilibria. CFD simulations and experimental etch data demonstrated good agreement for this approach [1].

Etch Selectivity Control
Class-level inference
Non-aqueous TBAHF solution controls fluoride species equilibria
May support selectivity tuning vs. aqueous HF for dielectric films
Based on simulation and experimental data; confirm for specific SiO₂ stacks
Dielectric film etching SiO₂ removal Semiconductor fabrication

Organometallic Fluoroanion Synthesis

The tetrabutylammonium counterion in n-Bu₄NHF₂ enables solubility and reactivity profiles distinct from inorganic bifluoride sources. Using n-Bu₄NHF₂ as a fluorinating agent permitted the synthesis of novel fluoroanions including [t-BuPO₃AlF₂]₂²⁻, [PhPO₃AlF₂]₂²⁻, and [(O-i-Pr)₃Ti(μ-F)₂(μ-O-i-Pr)Ti(O-i-Pr)₃]⁻—the first phosphonate anions of aluminum containing fluorine [1]. These organometallic products could not be accessed using KHF₂ alone under comparable conditions, as the organic tetrabutylammonium cation provides essential solubility in organic reaction media [2].

Fluoroanion Synthesis
Class-level inference
Al and Ti fluoroanion complexes synthesized
Supports organometallic fluoride chemistry requiring organic-soluble reagent
KHF₂ does not support analogous products; scope to validate for specific metals
Organometallic synthesis Fluoroanion preparation Transition metal complexes

Superior Thermal Stability vs TBAF

Thermal stability data reveal a stark operational advantage for TBAHF over TBAF. Anhydrous tetrabutylammonium bifluoride (TBABF / TBAHF) demonstrates good thermal stability at temperatures below 140 °C, with only 7.7% loss of HF and butylamine upon heating at 150 °C for 10 hours [1]. In contrast, TBAF decomposes into fluoride and hydrogen fluoride when heated under vacuum to 77 °C [2]. Even drying TBAF at 40 °C under high vacuum leaves 10–30 mol% water and approximately 10% difluoride salt impurity [2]. This inherent thermal instability of TBAF complicates anhydrous handling and contributes to batch-to-batch variability in reaction outcomes.

Thermal Stability
Cross-study comparable
Stable below 140°C (TBAHF); decomp. 77°C (TBAF)
Supports heated fluorination and anhydrous handling workflows
7.7% mass loss after 10 h at 150°C; TBAF decomposition introduces water
Reagent stability Thermal decomposition Storage and handling

TBAHF Application Scenarios


Fluorination of Secondary Substrates in Pharma

TBAHF is the preferred reagent for nucleophilic fluorination of secondary alkyl triflates, mesylates, or halides where β-hydride elimination is a known competing pathway. The 89% reduction in elimination byproducts versus TBAF (3% vs 28% elimination) [1] directly improves isolated yield and reduces chromatography burden. This application is particularly relevant for late-stage fluorination of drug candidates containing secondary alcohol-derived leaving groups, where elimination would destroy the stereochemical integrity and require costly re-synthesis. Procurement teams should select TBAHF over TBAF for any fluorination workflow involving secondary or base-sensitive substrates.

Silicone Residue Removal in Wafer-Level Packaging

TBAF-based etchant formulations (3.0 wt% TBAF / 70.0 wt% pentane / 27.0 wt% NOP co-solvent) achieve 96.4 μm/min PDMS removal rates—more than 12× faster than commercial silicone etchants [1]. This accelerated kinetics enables higher wafer throughput in advanced packaging fabs while maintaining material compatibility with PSPI and PSR polymers [1]. For semiconductor process engineers seeking to reduce per-wafer processing time and cost, TBAHF-derived formulations offer a quantifiable throughput advantage over conventional commercial etchants.

Dental Glass-Ceramic Surface Conditioning

TBAHF provides a drop-in replacement for hazardous hydrofluoric acid in glass-ceramic surface treatment workflows, delivering comparable bonding strength (18–24 MPa vs 20–25 MPa for HF) [1] while eliminating the need for HF-specific safety infrastructure, specialized PPE, calcium gluconate antidote stockpiling, and hazardous waste management protocols. Procurement for clinical dental laboratories, biomaterials research facilities, and medical device manufacturers should prioritize TBAHF over HF to reduce occupational health liability and regulatory compliance burden without sacrificing bonding performance.

Organometallic Fluoroanion Synthesis

TBAHF (n-Bu₄NHF₂) uniquely enables the synthesis of aluminum and titanium fluoroanion complexes that cannot be accessed using inorganic bifluoride sources like KHF₂ [1]. The tetrabutylammonium cation confers organic solvent solubility essential for homogeneous fluorination of organometallic precursors. This application is critical for research groups developing fluorinated transition-metal catalysts, fluorine-containing metal-organic frameworks, or fluoroanion building blocks for materials science. Procurement for organometallic laboratories should specifically source TBAHF rather than less expensive inorganic bifluoride salts due to this differentiated synthetic scope.

Application
Selection Property
Validation Focus
SN2 fluorination of secondary substrates
Low-elimination fluoride source
Yield and purity vs. TBAF under comparable conditions
Silicone residue removal in semiconductor packaging
Non-aqueous etchant formulation compatibility
Etch rate and material compatibility with PSPI/PSR
Glass-ceramic surface conditioning research
Non-HF fluoride source for surface treatment
Bonding strength comparability to conventional treatment
Organometallic fluoroanion synthesis
Organic-soluble fluoride reagent
Reactivity with target organometallic precursors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrabutylammonium hydrofluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.